molecular formula C17H15N3O4 B2439110 N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874192-68-4

N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2439110
M. Wt: 325.324
InChI Key: CQOXQFBMIFRQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as ODPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ODPA is a heterocyclic compound that belongs to the oxadiazole family, and it has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Evaluation N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide and its derivatives have been explored for their anticancer properties. A study designed and synthesized a series of substituted derivatives, evaluating their efficacy against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds displayed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide, highlighting their potential as anticancer agents (B. Ravinaik et al., 2021).

Antimicrobial and Anti-Proliferative Activities The compound's derivatives have also been investigated for their antimicrobial and anti-proliferative activities. Specifically, one study synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, assessing their inhibitory activity against pathogenic bacteria and fungi, as well as evaluating their anti-proliferative activity against various cancer cell lines. The findings suggest broad-spectrum antibacterial activities and potent anti-proliferative effects against selected cancer cell lines, offering insights into their dual-function potential (L. H. Al-Wahaibi et al., 2021).

Antitubercular Activities Further research into N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide derivatives has identified compounds with promising antitubercular activities. One study synthesized a variety of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing significant in vitro activity against Mycobacterium tuberculosis. These results underscore the therapeutic potential of these derivatives in tuberculosis treatment (N. Nayak et al., 2016).

Antimycobacterial Screening In the realm of antimycobacterial research, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for their efficacy against Mycobacterium tuberculosis. The study identified lead molecules with MIC values indicative of strong antitubercular potential, further emphasizing the compound's versatility in addressing infectious diseases without exhibiting toxicity against normal cell lines, thus marking a significant step towards new antitubercular agents development (N. Nayak et al., 2016).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)15-16(20-24-19-15)18-17(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOXQFBMIFRQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.